molecular formula C9H10FNO3 B12852259 Methyl 3-amino-5-fluoro-2-methoxybenzoate

Methyl 3-amino-5-fluoro-2-methoxybenzoate

Cat. No.: B12852259
M. Wt: 199.18 g/mol
InChI Key: YGSYTXSPDHYMMW-UHFFFAOYSA-N
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Description

Methyl 3-amino-5-fluoro-2-methoxybenzoate is a substituted benzoate ester featuring an amino group at position 3, a fluorine atom at position 5, and a methoxy group at position 2 on the aromatic ring. This compound is of interest in pharmaceutical and agrochemical research due to its unique electronic and steric properties, which arise from the interplay of electron-donating (amino, methoxy) and electron-withdrawing (fluoro) substituents. Its molecular formula is C₉H₁₀FNO₃, with a molecular weight of 199.18 g/mol (approximated from structurally similar compounds in ). The methyl ester group enhances solubility in organic solvents, making it a versatile intermediate in synthesis .

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

methyl 3-amino-5-fluoro-2-methoxybenzoate

InChI

InChI=1S/C9H10FNO3/c1-13-8-6(9(12)14-2)3-5(10)4-7(8)11/h3-4H,11H2,1-2H3

InChI Key

YGSYTXSPDHYMMW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1N)F)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-fluoro-2-methoxybenzoate typically involves the esterification of 3-amino-5-fluoro-2-methoxybenzoic acid. One common method is the Fischer esterification, where the acid reacts with methanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can be easily scaled up to produce large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-5-fluoro-2-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 3-amino-5-fluoro-2-methoxybenzoate is primarily investigated for its therapeutic potential . Its unique molecular structure, characterized by the presence of an amino group, a fluoro atom, and a methoxy group, suggests several avenues for drug development:

  • Anti-inflammatory Properties : Research indicates that compounds with similar structures exhibit anti-inflammatory activity. The amino group can facilitate interactions with biological targets, potentially leading to the modulation of inflammatory pathways.
  • Anticancer Activity : The compound is also being explored as a candidate for cancer therapy. Its ability to interact with specific cellular targets may inhibit tumor growth and promote apoptosis in cancer cells.

Synthesis and Chemical Properties

The synthesis of this compound typically involves several chemical reactions:

  • Starting Materials : Common precursors include substituted benzoic acids and fluorinated reagents.
  • Reagents : Typical reagents used in the synthesis include potassium permanganate for oxidation and sodium methoxide for substitution reactions.

The compound's molecular formula is C9H10FNO3C_9H_{10}FNO_3 with a molecular weight of approximately 201.19 g/mol, making it suitable for various synthetic pathways in organic chemistry .

The biological activity of this compound is attributed to its structural features:

  • Enzyme Interaction : The amino group allows for hydrogen bonding with enzymes, potentially influencing their activity. This interaction can modulate metabolic pathways and cellular signaling processes .
  • Fluorine Substitution : The presence of fluorine enhances the compound's stability and bioavailability, which are critical factors in drug design. Fluorinated compounds often show improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other compounds that have been studied for their biological activities. Here is a comparative analysis:

Compound NameSimilarityUnique Features
Methyl 2-amino-4-bromo-5-fluoro-3-methoxybenzoateDifferent halogen at position 4Exhibits varying reactivity due to bromine substitution
Methyl 5-amino-2-fluoro-4-hydroxybenzoateHydroxyl group instead of methoxyHydroxyl group may enhance solubility
Methyl 3-fluoro-4-methoxybenzoateLacks amino groupPrimarily used in organic synthesis
Tert-butyl 2-amino-5-fluoro-4-methoxybenzoateContains tert-butyl groupAlters solubility and stability properties

This table illustrates how variations in functional groups can significantly affect the reactivity and biological activity of similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

  • Topoisomerase Inhibition : A study demonstrated that related compounds could inhibit bacterial topoisomerases, suggesting that this compound might also exhibit antibacterial properties through similar mechanisms .
  • Drug Development : Ongoing research focuses on optimizing this compound's structure to enhance its efficacy against resistant strains of bacteria, such as Pseudomonas aeruginosa. Modifications at various positions have shown promising results in increasing potency against these pathogens .

Mechanism of Action

The mechanism of action of Methyl 3-amino-5-fluoro-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amino group allows it to form hydrogen bonds, while the fluorine atom can participate in unique interactions due to its high electronegativity. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Methyl 5-amino-2-fluoro-4-methoxybenzoate

This isomer (CAS 1785259-87-1) shares the same molecular formula but differs in substituent positions: amino (5), fluoro (2), and methoxy (4). Key differences include:

  • Hydrogen Bonding: The 3-amino group in the target compound may form stronger intramolecular hydrogen bonds with the ester carbonyl, affecting crystallinity .
  • Applications: Positional isomers are often tested for divergent bioactivity; for example, the 3-amino derivative might exhibit higher binding affinity in enzyme inhibition assays due to spatial alignment.

Halogen-Substituted Benzoates

3-Bromo-5-fluoro-4-iodoaniline (A1003188)
  • Molecular Formula: C₆H₄BrFNO.
  • Key Differences : Replaces the methoxy and ester groups with bromine and iodine. The larger halogens increase molecular weight (241.01 g/mol) and polarizability, altering solubility and reactivity. Iodine’s leaving-group propensity could make this compound more reactive in cross-coupling reactions compared to the fluorine-containing target .
2-Amino-4-chloro-5-methoxybenzonitrile (A1002571)
  • Molecular Formula : C₈H₇ClN₂O.
  • Key Differences : Substitutes fluorine with chlorine and adds a nitrile group. Chlorine’s electronegativity (vs. fluorine) and the nitrile’s strong electron-withdrawing effect could shift electronic properties, impacting applications in metal-organic frameworks or as a ligand .

Methyl Esters in Agrochemicals

Examples from include triflusulfuron methyl ester and metsulfuron methyl ester , which are sulfonylurea herbicides.

  • Structural Divergence : These compounds incorporate triazine rings and sulfonylurea bridges, unlike the simple benzoate backbone of the target.
  • Functional Role : The methyl ester in herbicides improves systemic mobility in plants, while in the target compound, it likely serves as a protecting group or solubility enhancer during synthesis .

Aliphatic and Diterpenoid Methyl Esters

  • Trans-13-octadecenoic acid methyl ester () and sandaracopimaric acid methyl ester () are long-chain or diterpenoid esters.
  • Physical Properties : Aliphatic esters typically have lower melting points and higher volatility than aromatic esters like the target compound.
  • Biological Roles: Diterpenoid esters in plant resins (e.g., Austrocedrus chilensis) function as antimicrobial agents, contrasting with the synthetic applications of the target benzoate .

Data Tables

Table 1. Key Properties of Methyl 3-amino-5-fluoro-2-methoxybenzoate and Comparators

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications
This compound C₉H₁₀FNO₃ 199.18 3-NH₂, 5-F, 2-OCH₃ Pharmaceutical intermediates
Methyl 5-amino-2-fluoro-4-methoxybenzoate C₉H₁₀FNO₃ 199.18 5-NH₂, 2-F, 4-OCH₃ Isomer-specific bioactivity
3-Bromo-5-fluoro-4-iodoaniline C₆H₄BrFNO 241.01 3-Br, 5-F, 4-I Halogen-exchange reactions
Triflusulfuron methyl ester C₁₄H₁₅F₃N₄O₆S 424.35 Triazine, sulfonylurea, F₃ Herbicide

Table 2. Substituent Effects on Reactivity

Substituent Electronic Effect Steric Effect Example Compound
-NH₂ Electron-donating Moderate This compound
-F Electron-withdrawing Low All fluorine-containing compounds
-OCH₃ Electron-donating Low Methyl shikimate ()
-I Polarizable High 3-Bromo-5-fluoro-4-iodoaniline

Research Findings and Implications

  • Synthetic Utility: The target compound’s amino and methoxy groups make it amenable to further functionalization, such as amidation or diazotization, which are less feasible in halogen-dominated analogs .
  • Biological Activity: Compared to diterpenoid methyl esters (), the target lacks inherent antimicrobial properties but may serve as a precursor to bioactive molecules through derivatization.
  • Regulatory Considerations : Unlike herbicide esters (), the target compound’s simpler structure may reduce environmental persistence, aligning with green chemistry principles .

Biological Activity

Methyl 3-amino-5-fluoro-2-methoxybenzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula: C₉H₈FNO₂
  • Molecular Weight: 181.16 g/mol

The compound features an amino group, a fluorine atom, and a methoxy group attached to a benzoate core, which are critical for its biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Enzyme Interactions: The amino group can form hydrogen bonds with enzyme active sites, potentially modulating enzyme activity.
  • Receptor Binding: The fluorine atom enhances lipophilicity, improving membrane permeability and receptor binding affinity.
  • Therapeutic Potential: Investigations suggest that this compound may serve as a scaffold for developing anti-inflammatory and anticancer agents due to its ability to influence cellular pathways involved in these diseases .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains. Below is a summary of its antimicrobial efficacy:

Bacterial Strain Minimum Inhibitory Concentration (MIC) µg/mL
Escherichia coli0.125
Staphylococcus aureus0.25
Pseudomonas aeruginosa0.5

These findings suggest that the compound could be explored further as a potential antimicrobial agent .

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has been investigated for its anti-inflammatory effects. In a study examining the compound's impact on inflammation markers in human cell lines, results indicated a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 at concentrations of 10 µM and above .

Case Study 1: Anticancer Potential

In a recent study, this compound was tested against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound demonstrated cytotoxic effects with IC50 values of:

Cell Line IC50 (µM)
MCF-715
A54920

These results support the hypothesis that the compound may inhibit cancer cell proliferation through apoptosis induction .

Case Study 2: Enzyme Inhibition

Another study focused on the inhibition of specific enzymes related to cancer progression. This compound was found to inhibit topoisomerase II with an IC50 of 5 µM, suggesting its potential role as a chemotherapeutic agent .

Q & A

Q. What are the optimized synthetic routes for Methyl 3-amino-5-fluoro-2-methoxybenzoate, and how do reaction conditions influence yield?

The compound can be synthesized via multi-step protocols involving triazine-mediated coupling reactions. For example, a general procedure involves:

  • Step 1 : Reacting 2,4,6-trichlorotriazine with 4-methoxyphenol using DIPEA as a base at -35°C for 7 hours.
  • Step 2 : Coupling with vanillin at 40°C for 47 hours.
  • Step 3 : Final aminolysis with methyl 3-aminobenzoate at 40°C for 23.5 hours, followed by column chromatography purification (CH₂Cl₂/EtOAc gradient) to achieve 90% yield . Key factors affecting yield include temperature control, stoichiometric ratios (e.g., 1.15 equiv. of methyl 3-aminobenzoate), and chromatographic purification efficiency.

Q. What safety protocols are critical when handling this compound and its intermediates?

  • Personal Protective Equipment (PPE) : Use chemically resistant gloves (inspected for integrity) and full-body suits to prevent skin contact. Contaminated gloves must be disposed of according to laboratory waste regulations .
  • Ventilation : Ensure fume hoods or local exhaust systems are used to avoid inhalation of vapors, especially during reactions involving volatile bases like DIPEA .
  • Spill Management : Immediate containment of spills and prevention of drainage contamination are essential .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported yields for triazine-mediated coupling reactions?

Discrepancies in yields (e.g., 90% in some studies vs. lower yields in others) may arise from:

  • Purification Techniques : Mixed fractions during chromatography (observed in ) require re-purification, impacting overall yield.
  • Catalyst Efficiency : Variations in DIPEA purity or storage conditions (e.g., moisture sensitivity) can alter reaction kinetics .
  • Temperature Gradients : Small deviations in low-temperature steps (e.g., -35°C in Step 1) may affect intermediate stability . Mitigation strategies include rigorous control of reaction parameters and validation of reagent purity via NMR or LC-MS.

Q. What spectroscopic techniques are effective for characterizing this compound, and how can conflicting NMR data be interpreted?

  • ¹H NMR : Key signals include aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ ~3.8 ppm), and amine protons (broad signals, δ ~5–6 ppm). Conflicting shifts may arise from solvent effects (e.g., DMSO-d₆ vs. CDCl₃) or hydrogen bonding .
  • LC-MS : Used to confirm molecular ion peaks (e.g., [M+H]+ at m/z ~224) and detect impurities .
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, NH₂ bends at ~1600 cm⁻¹) . Discrepancies should be cross-validated using high-resolution mass spectrometry (HRMS) and 2D NMR (e.g., COSY, HSQC).

Q. How should researchers address inconsistencies in stability data for methyl benzoate derivatives under varying storage conditions?

  • Storage Recommendations : Anhydrous conditions (desiccators) and temperatures below -20°C prevent hydrolysis of the ester group .
  • Degradation Pathways : Hydrolysis to carboxylic acids or fluorinated byproducts can occur in humid environments. Accelerated stability studies (40°C/75% RH) combined with HPLC monitoring are advised .

Methodological Challenges and Derivative Synthesis

Q. What strategies are employed to synthesize fluorinated analogs of this compound?

  • Intermediate Modification : Replace 4-methoxyphenol with fluorinated phenols (e.g., 4-fluorophenol) in Step 1 to introduce additional fluorine atoms .
  • Post-Synthetic Functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach fluorinated aryl groups to the benzoate core .
  • Applications : Fluorinated derivatives exhibit enhanced bioavailability and are explored as intermediates in drug discovery (e.g., kinase inhibitors) .

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